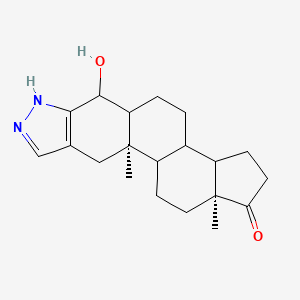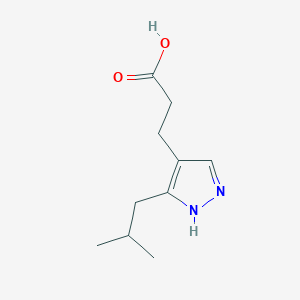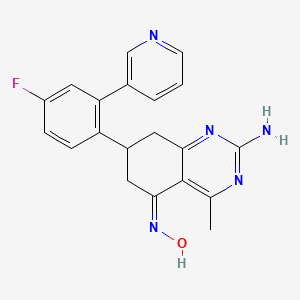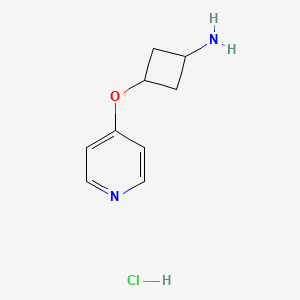
Isovaleric Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleric Acid Methyl-d3 Ester, also known as methyl 3-methylbutanoate-d3, is a deuterated ester of isovaleric acid. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. The deuterium labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isovaleric Acid Methyl-d3 Ester can be synthesized through the esterification of isovaleric acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isovaleric Acid Methyl-d3 Ester undergoes various chemical reactions typical of esters, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to isovaleric acid and methanol-d3.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols with acid or base catalysts.
Major Products Formed
Hydrolysis: Isovaleric acid and methanol-d3.
Reduction: 3-methylbutanol-d3.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Isovaleric Acid Methyl-d3 Ester is used in a variety of scientific research applications, including:
NMR Spectroscopy: The deuterium labeling makes it an excellent internal standard for NMR studies.
Metabolomics: It is used in the study of metabolic pathways and the identification of metabolites.
Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Flavor and Fragrance Industry: Due to its fruity odor, it is used in the formulation of flavors and fragrances.
Mécanisme D'action
The mechanism of action of Isovaleric Acid Methyl-d3 Ester in biological systems involves its metabolism to isovaleric acid and methanol-d3. Isovaleric acid is known to inhibit the synthesis of saturated fatty acids, which can affect various metabolic pathways. The deuterium labeling allows for detailed studies of these metabolic processes using NMR spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Isovalerate: The non-deuterated form of Isovaleric Acid Methyl-d3 Ester.
Ethyl Isovalerate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Isobutyl Isovalerate: Another ester with a different alkyl group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for the detailed study of metabolic pathways and the behavior of deuterated compounds in biological systems.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
119.18 g/mol |
Nom IUPAC |
trideuteriomethyl 3-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3 |
Clé InChI |
OQAGVSWESNCJJT-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)



![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)


amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)




